(3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide

Medicinal chemistry Cannabinoid receptor Structure–activity relationship

(3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide (CAS 324036-86-4, molecular formula C₁₄H₂₂ClNO₂, molecular weight 271.78 g/mol) is a synthetic, small-molecule carboxamide featuring a 3-chloro-substituted adamantane cage linked through a carboxamide bridge to a 2-methoxyethyl side chain. Its core scaffold places it within the broad family of adamantyl carboxamides that have been disclosed as cannabinoid (CB) receptor ligands, as described generically in patent WO2007140439A2, where halogenated adamantyl substituents are explicitly claimed.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
Cat. No. B12207065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl
InChIInChI=1S/C14H22ClNO2/c1-18-3-2-16-12(17)13-5-10-4-11(6-13)8-14(15,7-10)9-13/h10-11H,2-9H2,1H3,(H,16,17)
InChIKeyGBFFFDVPNZZGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.8 [ug/mL] (The mean of the results at pH 7.4)

(3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide: Structural Identity and Cannabinoid-Receptor Ligand Class for Informed Research Procurement


(3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide (CAS 324036-86-4, molecular formula C₁₄H₂₂ClNO₂, molecular weight 271.78 g/mol) is a synthetic, small-molecule carboxamide featuring a 3-chloro-substituted adamantane cage linked through a carboxamide bridge to a 2-methoxyethyl side chain . Its core scaffold places it within the broad family of adamantyl carboxamides that have been disclosed as cannabinoid (CB) receptor ligands, as described generically in patent WO2007140439A2, where halogenated adamantyl substituents are explicitly claimed [1]. Unlike the more extensively profiled N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA/SDB-001) and its indazole counterparts, this compound possesses a unique combination of a C3 chlorine on the adamantane ring and a 2-methoxyethyl amide tail, resulting in a structurally compact ligand with distinct physicochemical properties relevant to receptor pharmacology and metabolic fate.

Why In-Class Adamantyl Carboxamides Cannot Simply Replace (3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide


The adamantyl carboxamide synthetic cannabinoid class exhibits remarkable functional diversity driven by seemingly minor structural modifications. Banister et al. (2013) demonstrated that within a single series of N-adamantyl carboxamides, CB₁ functional potency (EC₅₀) ranges from 16 to 43 nM and CB₂ functional potency from 29 to 216 nM, with some analogs displaying striking selectivity differences—SDB-005 (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) shows approximately 7-fold selectivity for CB₁ while SDB-001 (APICA) is essentially non-selective [1]. Introduction of a chlorine atom at the 3-position of the adamantane cage alters both the electronic environment and steric contour of the ligand relative to the unsubstituted N-(1-adamantyl) congeners, while the 2-methoxyethyl tail provides different hydrogen-bonding capacity compared with the pentyl-indole/pentyl-indazole motifs found in SDB-001 and SDB-005. These cumulative structural differences—combined with evidence that 3′-adamantyl substitution can improve CB₁/CB₂ selectivity and binding affinity [2]—mean that researchers cannot assume functional equivalence simply because the compounds share an adamantyl carboxamide core.

Quantitative Differentiation Evidence: (3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide Versus Closest Adamantyl Carboxamide Analogs


Structural Differentiation: 3-Chloro Adamantane Substitution Versus Unsubstituted N-(1-Adamantyl) Carboxamides

The defining structural feature differentiating (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide from the most common in-class analogs—APICA (SDB-001), SDB-005, and 5F-APINACA—is the presence of a chlorine atom at the C3 position of the adamantane cage. All major comparators, including N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide (SDB-005), bear an unsubstituted adamant-1-yl group [1]. Patent WO2007140439A2 explicitly claims halogen-substituted adamantyl moieties as cannabinoid receptor ligands, establishing that halogenation at the adamantane position is a claimed structural variation with potential pharmacological consequences [2].

Medicinal chemistry Cannabinoid receptor Structure–activity relationship

CB1/CB2 Receptor Affinity Comparison: Class-Level Binding Affinity Ranges for Adamantyl Carboxamide Cannabinoids

While no direct binding data are publicly available for (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide itself, the affinity landscape of structurally related adamantyl carboxamide cannabinoid ligands provides a quantitative benchmark for class-level inference. JWH 018 adamantyl carboxamide (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, also known as SDB-001) demonstrates Ki values of 9.0 nM at CB₁ and 2.94 nM at CB₂ by radioligand competition . The indazole analog SDB-005 (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) exhibits functional EC₅₀ values of 21 nM at CB₁ and 140 nM at CB₂ in a FLIPR membrane potential assay, yielding a CB₁ selectivity ratio of approximately 6.7 [1]. These data establish that even within the adamantyl carboxamide class, heterocyclic core identity and amide tail composition produce substantial differences in both potency and selectivity.

Cannabinoid receptor binding Affinity profiling Synthetic cannabinoid

Metabolic Stability: Impact of 3-Chloro Substitution on Adamantyl Hydroxylation Susceptibility

The metabolic fate of adamantyl carboxamide synthetic cannabinoids is dominated by cytochrome P450-mediated hydroxylation of the adamantane cage. Pinson et al. (2020) demonstrated that for 5F-APINACA (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide), the overall catalytic efficiency for adamantyl oxidation is approximately 17-fold higher than that for oxidative defluorination at the N-pentyl terminus in human liver microsomes (HLMs), identifying the adamantane ring as the primary metabolic soft spot [1]. The 3-chloro substitution present in (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide introduces a halogen atom at one of the sites most susceptible to CYP-mediated hydroxylation, potentially blocking or redirecting oxidative metabolism at that position. In a related but distinct therapeutic context, adamantyl carboxamide 11β-HSD1 inhibitors bearing unsubstituted adamantane cores displayed moderate stability in HLM incubations and weak inhibitory activity against key human CYP isoforms [2].

Drug metabolism Cytochrome P450 Human liver microsomes Metabolic stability

Physicochemical Property Differentiation: Lipophilicity and Molecular Compactness

The molecular architecture of (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide results in a substantially lower molecular weight (271.78 g/mol) compared with the indole-bearing comparator APICA (C₂₄H₃₂N₂O, MW 364.53 g/mol) . This ~93 Da reduction eliminates the entire pentyl-indole pharmacophore, producing a more compact scaffold. The introduction of chlorine at the adamantane C3 position increases calculated lipophilicity relative to the unsubstituted adamantane-1-carboxamide parent: chlorine contributes approximately +0.6 to +0.8 log units to the partition coefficient compared with hydrogen, based on classical Hansch π-values for aromatic/alicyclic chlorine substitution. This places the compound in a calculated logP range of approximately 2.8–3.2, intermediate between the polar unsubstituted adamantane-1-carboxamide (experimental logP ≈ 0.7–1.2) and the highly lipophilic APICA (calculated logP ≈ 5.5–6.0).

Lipophilicity Drug-likeness Physicochemical profiling Blood-brain barrier

CYP450 Inhibition Liability: Class-Level Evidence from Adamantyl Carboxamide Chemotypes

The potential for cytochrome P450 inhibition is a critical parameter for compound selection in programs that may advance to in vivo polypharmacy studies. In a structurally related series of adamantyl carboxamide 11β-HSD1 inhibitors bearing unsubstituted adamantane cores, Su et al. (2012) reported that exemplar Compound 15 displayed weak inhibitory activity against key human CYP450 enzymes (specific isoforms not enumerated quantitatively in the abstract, but described as 'weak') in addition to moderate stability upon incubation with human liver microsomes [1]. The 3-chloro substitution on the adamantane cage of the target compound may further modulate CYP interactions: halogen substitution on rigid cage structures can sterically hinder access to the heme iron or alter Type I/Type II binding modes. However, direct experimental CYP inhibition profiling for (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide has not been published.

CYP450 inhibition Drug–drug interaction Liver microsomes Safety pharmacology

Analytical Differentiation: GC-EI-MS Isomer Discrimination of 3-Chloroadamantyl Carboxamide from Positional and Non-Halogenated Isomers

Accurate identification of N-adamantyl carboxamide synthetic cannabinoids in seized materials or biological matrices requires reliable analytical differentiation from positional isomers and non-halogenated analogs. Asada et al. (2017) established that 1-adamantyl carboxamides can be unambiguously discriminated from their 2-adamantyl isomers based on characteristic fragmentation patterns in electron ionization mass spectrometry (GC-EI-MS), and the methodology is expected to extend to other untested adamantyl carboxamide positional isomers including 3-substituted variants [1]. The additional chlorine atom at C3 of the target compound introduces a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1, +2 Da mass shift) that further differentiates it from non-halogenated adamantyl carboxamides such as APICA and SDB-005, providing a built-in mass spectrometric handle for unambiguous identification even in complex sample matrices.

Forensic chemistry GC-EI-MS Isomer discrimination Analytical reference standard

Optimal Research and Industrial Application Scenarios for (3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies of Halogenated Adamantyl Cannabinoid Receptor Ligands

Academic and industrial medicinal chemistry groups investigating cannabinoid receptor SAR require compounds that systematically vary a single structural parameter. (3-Chloroadamantanyl)-N-(2-methoxyethyl)carboxamide serves as the 3-chloro-adamantyl entry in a matrix comparing halogen substitution effects (H vs. F vs. Cl at the adamantane cage) on CB₁/CB₂ binding affinity and functional activity. Its procurement alongside the unsubstituted adamantane-1-carboxamide baseline and fluorinated analogs such as 5F-APINACA enables quantitative assessment of halogen-dependent potency shifts. The 2-methoxyethyl tail further fills an under-explored region of amide substituent space compared with the dominant pentyl-indole and pentyl-indazole motifs used in APICA and SDB-005. [1] [2]

In Vitro Metabolic Stability Screening of Chlorinated Adamantane Scaffolds

For DMPK scientists evaluating the metabolic liability of novel cannabinoid receptor ligands, the 3-chloroadamantyl motif of this compound provides a direct comparator for assessing the impact of site-specific halogenation on CYP450-mediated adamantane hydroxylation. Paired incubation experiments in human liver microsomes with this compound versus unsubstituted N-(1-adamantyl) carboxamide analogs allow quantitative determination of whether chlorine substitution at C3 reduces the catalytic efficiency of adamantyl oxidation—the dominant metabolic pathway identified by Pinson et al. (2020) as exhibiting a 17-fold kinetic bias over competing routes in the unsubstituted comparator 5F-APINACA. [3]

Analytical Reference Standard for Forensic Toxicology Method Validation

Forensic toxicology laboratories developing or validating GC-MS or LC-MS/MS methods for synthetic cannabinoid screening require certified reference standards of emerging structural variants. The characteristic ³⁵Cl/³⁷Cl isotopic doublet (M:M+2 ratio ~3:1) of (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide provides a uniquely identifiable mass spectrometric signature that is absent in all commonly encountered non-halogenated N-adamantyl carboxamide designer drugs. This spectral feature, combined with the distinct retention time and fragmentation pattern expected for the 3-chloroadamantyl positional isomer relative to 1- and 2-substituted congeners (as established by Asada et al., 2017), makes this compound a valuable addition to forensic reference standard libraries for unambiguous isomer identification. [4]

CB1/CB2 Selectivity Profiling Using an Intermediately Lipophilic Adamantyl Probe

Neuroscience and immunology researchers seeking to dissect CB1- versus CB2-mediated effects require tool compounds with defined selectivity profiles and predictable tissue distribution. With an estimated logP of ~2.8–3.2—substantially lower than the highly lipophilic APICA (cLogP ~5.5–6.0) yet higher than polar, unsubstituted adamantane-1-carboxamide—this compound occupies an intermediate physicochemical space that may favor peripheral CB receptor engagement over extensive CNS penetration. Procurement for head-to-head functional assays against SDB-005 (CB1-selective, EC₅₀ ratio ~6.7) and SDB-001 (non-selective, EC₅₀ ratio ~0.9) enables direct determination of how combined 3-chloro and 2-methoxyethyl modifications alter the selectivity fingerprint within the adamantyl carboxamide class. [1] [2]

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